molecular formula C15H15NO2 B5717436 2-methoxy-N-(4-methylphenyl)benzamide CAS No. 27202-62-6

2-methoxy-N-(4-methylphenyl)benzamide

Cat. No. B5717436
CAS RN: 27202-62-6
M. Wt: 241.28 g/mol
InChI Key: ZJUKUMNDELIRBT-UHFFFAOYSA-N
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Description

2-methoxy-N-(4-methylphenyl)benzamide, also known as BML-210, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has shown promising results in various scientific research studies.

Scientific Research Applications

Molecular Structure and Antioxidant Activity

2-Methoxy-N-(4-methylphenyl)benzamide has been studied for its molecular structure and antioxidant properties. Demir et al. (2015) analyzed the structure of a similar compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, using X-ray diffraction, IR spectroscopy, and DFT calculations. The study found that the compound crystallizes in a triclinic system and exhibits promising antioxidant properties determined using the DPPH free radical scavenging test (Demir et al., 2015).

Corrosion Inhibition

Mishra et al. (2018) explored the corrosion inhibition efficiency of N-Phenyl-benzamide derivatives, including N-(4-methoxyphenyl)benzamide, on mild steel in acidic conditions. The study concluded that the methoxy substituent enhances inhibition efficiency, indicating the potential of this compound in corrosion inhibition applications (Mishra et al., 2018).

Neuroleptic Activity

Iwanami et al. (1981) synthesized a series of benzamides, including compounds related to this compound, as potential neuroleptics. These compounds showed inhibitory effects on stereotyped behavior in rats, suggesting their use in treating psychosis (Iwanami et al., 1981).

Potential Antiplatelet Agents

Liu et al. (2019) designed and synthesized 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamides, demonstrating their potential as antiplatelet agents. This suggests that this compound derivatives might have applications in preventing blood clots (Liu et al., 2019).

Biological Activities

Other studies have investigated the synthesis and biological activities of benzamide derivatives, including their antimicrobial, antifungal, and anticancer properties. These studies indicate the broad potential of benzamide derivatives in various biomedical applications, which could extend to this compound (S. Hirpara et al., 2003).

properties

IUPAC Name

2-methoxy-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-11-7-9-12(10-8-11)16-15(17)13-5-3-4-6-14(13)18-2/h3-10H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUKUMNDELIRBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27202-62-6
Record name 27202-62-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: 2-MMB was discovered to shorten ventricular action potential duration (APD) in a zebrafish model of Long QT Syndrome type 2 (LQTS type 2). [, , ] This suggests a potential therapeutic role for 2-MMB in treating LQTS by addressing the underlying physiological problem of prolonged repolarization time. [, ]

A: 2-MMB was identified through a high-throughput chemical screen using zebrafish embryos with a mutation in the KCNH2 gene, which causes LQTS type 2. [] The screen aimed to identify compounds that could rescue the characteristic 2:1 atrioventricular block observed in this model. []

A: No, research indicates that 2-MMB does not directly rectify the underlying ion channel trafficking defect caused by the zebrafish LQTS type 2 mutation. [] Its APD-shortening effect appears to stem from a different mechanism.

A: Yes, a structure-activity relationship (SAR) study was conducted with 50 substituted benzamide derivatives using the zebrafish LQTS type 2 model. [] This research revealed a spectrum of biological activities, with some analogs exhibiting greater potency than 2-MMB and others showing no activity at all. []

A: The identification of 2-MMB and flurandrenolide as suppressors of LQTS in a zebrafish model highlights the potential of using nonbiased functional screens to discover novel compounds with therapeutic potential for human diseases. []

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